2-(4-bromophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
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Overview
Description
2-(4-bromophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is an organic compound that features a bromophenyl group and a tetrahydrocarbazole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves the following steps:
Formation of the Tetrahydrocarbazole Core: This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the bromophenyl group with the tetrahydrocarbazole core, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions might include the use of a base like sodium hydroxide (NaOH) or a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry
Industrial applications could include its use in the development of new polymers or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.
2-(4-methylphenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone might confer unique reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C20H18BrNO |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C20H18BrNO/c21-15-11-9-14(10-12-15)13-20(23)22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1,3,5,7,9-12H,2,4,6,8,13H2 |
InChI Key |
OKZXOIDZLOWQDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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